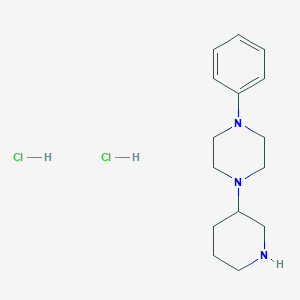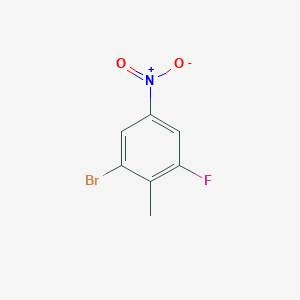
2-Bromo-6-fluoro-4-nitrotoluene
Overview
Description
2-Bromo-6-fluoro-4-nitrotoluene is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a toluene ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto a toluene ring through electrophilic aromatic substitution reactions.
Nitration: The nitro group is introduced via nitration of the bromo-fluoro-toluene intermediate using concentrated nitric acid and sulfuric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch or continuous flow reactors, where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrochloric acid, tin, hydrochloric acid.
Substitution: Strong nucleophiles like sodium amide, lithium diisopropylamide.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Bromo-6-fluoro-4-nitrotoluene is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-4-nitrotoluene exerts its effects depends on the specific reaction or application. For example, in biological assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved are determined by the nature of the biological system and the specific assay conditions.
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-nitrotoluene: Similar structure but different positions of substituents.
4-Bromo-2-fluoro-6-nitrotoluene: Similar structure but different positions of substituents.
2-Bromo-6-fluoro-3-nitrotoluene: Similar structure but different positions of substituents.
Uniqueness: 2-Bromo-6-fluoro-4-nitrotoluene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both bromine and fluorine atoms on the aromatic ring provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYQLDIZKUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207110-34-7 | |
| Record name | 2-Bromo-6-fluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

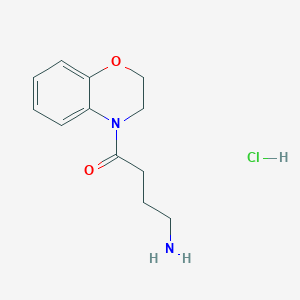
![7-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1523304.png)
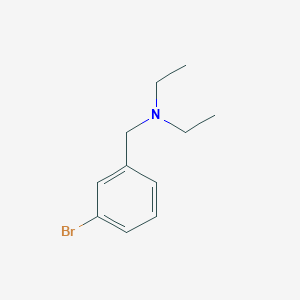


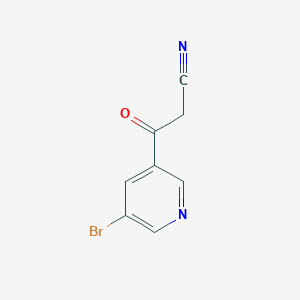

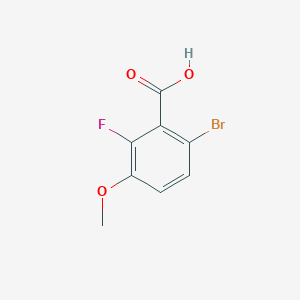
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
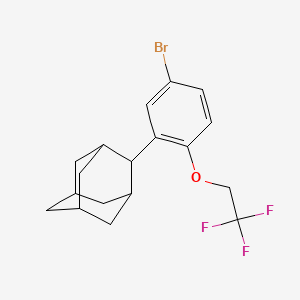
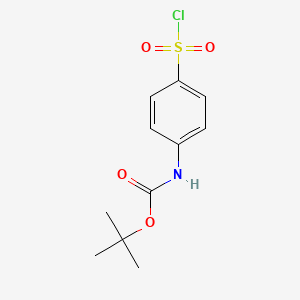
![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

